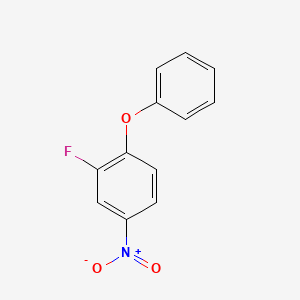

2-Fluoro-4-nitro-1-phenoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitro-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYJINKNZSJACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactions from the Aniline Derivative:a Common Strategy Involves the Reduction of the Nitro Group to an Amine, Yielding 4 Amino 2 Fluoro 1 Phenoxybenzene. This Aniline Derivative Serves As a Versatile Precursor for Further Transformations:

Buchwald-Hartwig Amination: The C-F bond of the aniline (B41778) derivative can be coupled with other amines to form diamine structures.

Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which is an excellent leaving group that can be displaced by a wide variety of nucleophiles, including cyano (-CN) and thiol (-SH) groups, to form C-C and C-S bonds.

Advanced Spectroscopic Characterization for Mechanistic Elucidation of 2 Fluoro 4 Nitro 1 Phenoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-Fluoro-4-nitro-1-phenoxybenzene and its derivatives. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the spatial arrangement of atoms.

In the context of substituted phenoxybenzene derivatives, such as the reduction product of this compound, namely 3-fluoro-4-phenoxybenzenamine, ¹H NMR spectroscopy is instrumental. For instance, the ¹H-NMR spectrum of 3-fluoro-4-phenoxybenzenamine in deuterated chloroform (B151607) (CDCl₃) displays a series of multiplets in the aromatic region, specifically between δ 7.29-7.19 ppm, δ 7.03-6.83 ppm, and δ 6.52-6.36 ppm. googleapis.com These complex signal patterns arise from the spin-spin coupling between adjacent protons on the two aromatic rings, and their chemical shifts are indicative of their electronic environment, influenced by the fluorine, amine, and phenoxy substituents. A broad singlet observed at δ 3.63 ppm corresponds to the amine (NH₂) protons. googleapis.com

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) |

| 3-fluoro-4-phenoxybenzenamine | CDCl₃ | 7.29-7.19 (m, 2H), 7.03-6.83 (m, 4H), 6.52-6.36 (m, 2H), 3.63 (s, 2H) |

This table presents the ¹H NMR spectral data for a derivative of this compound.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy is a powerful tool for characterizing the local environment of the fluorine nucleus. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. The chemical shift of the fluorine signal is highly sensitive to its electronic surroundings, and any changes in substitution on the aromatic ring will be reflected in the ¹⁹F NMR spectrum. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) can provide additional structural information by revealing through-bond proximity.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and its derivatives, as well as for gaining insights into their structure through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For derivatives of this compound, HRMS can confirm the successful incorporation of substituents and verify the molecular formula of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique is instrumental in elucidating the fragmentation pathways of molecules. For nitroaromatic compounds like this compound, characteristic fragmentation patterns often involve the loss of the nitro group (NO₂) or nitric oxide (NO). The fragmentation of the ether linkage can also be observed. By systematically analyzing the fragment ions, the connectivity of the molecule can be pieced together, providing complementary structural information to that obtained from NMR spectroscopy.

| Ionization Method | Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |

| Electron Ionization (EI) | Nitrobenzene (analog) | 123 | 93, 77, 65 | Loss of NO₂, subsequent loss of CO |

| Electrospray Ionization (ESI) | 3-fluoro-4-phenoxybenzenamine | 204 [M+H]⁺ | - | Used for reaction monitoring |

This table illustrates typical fragmentation patterns observed in related compounds and the use of mass spectrometry in reaction analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are particularly effective for identifying the functional groups present in a molecule and providing information about bond strengths.

For this compound, IR and Raman spectroscopy can readily identify the characteristic vibrational frequencies associated with its key functional groups:

Nitro Group (NO₂) : The nitro group exhibits strong and distinct symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears in the region of 1500-1570 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹. The exact positions of these bands can be influenced by the electronic effects of the other substituents on the aromatic ring.

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the aromatic rings are typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O-C Ether Linkage : The asymmetric stretching of the aryl-ether linkage typically results in a strong absorption band in the 1200-1275 cm⁻¹ region.

C-F Stretching : The C-F stretching vibration gives a strong absorption band in the region of 1100-1300 cm⁻¹.

X-ray Diffraction Analysis for Solid-State Structural Determination of this compound Derivatives

Single-crystal X-ray diffraction stands as an essential and powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the conformation and packing of crystalline materials. For derivatives of this compound, which often serve as key intermediates in the synthesis of pharmaceutically active compounds, X-ray diffraction analysis offers definitive structural proof that complements spectroscopic data.

A notable example is the structural elucidation of 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one , a derivative synthesized from this compound precursors. This compound is an intermediate in the preparation of factor Xa inhibitors like rivaroxaban. researchgate.net An X-ray diffraction study provided detailed insights into its solid-state architecture. researchgate.net

The analysis revealed that the morpholinone ring is not planar but adopts a distinct twist-chair conformation. researchgate.net The dihedral angle between the plane of the benzene (B151609) ring and the plane of the nitro group was found to be 11.29 (3)°. researchgate.net This slight twist is a common feature in nitroaromatic compounds and influences the molecule's electronic properties and reactivity.

Furthermore, the crystal structure analysis detailed the intermolecular forces governing the packing of the molecules in the crystal lattice. It was determined that individual molecules are linked by C—H···O hydrogen bonds, forming a chain that propagates along the a-axis of the unit cell. researchgate.net This specific arrangement dictates the macroscopic properties of the crystal. The detailed crystallographic data from this study are summarized in the table below.

Table 1: Crystallographic Data for 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one

| Parameter | Value |

|---|---|

| Compound Name | 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one |

| Molecular Formula | C₁₀H₉FN₂O₄ |

| Molecular Weight ( g/mol ) | 240.19 |

| Crystal System | Triclinic |

| Space Group | P1 |

| Final R-factor (R1) | 0.039 |

| wR factor (wR2) | 0.104 |

| Data-to-Parameter Ratio | 16.7 |

| Key Dihedral Angle | Benzene ring to nitro group: 11.29 (3)° |

Data sourced from a 2011 crystallographic study. researchgate.net

This detailed structural information is invaluable for confirming reaction outcomes and understanding the steric and electronic properties that derivatives of this compound impart to larger, more complex molecules.

Computational and Theoretical Investigations of 2 Fluoro 4 Nitro 1 Phenoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Fluoro-4-nitro-1-phenoxybenzene, these methods could provide deep insights into its stability, electronic properties, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. A DFT study of this compound would begin with the calculation of its lowest energy conformation. This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-F | 1.345 | C-C-F | 118.5 |

| C-N | 1.470 | C-C-N | 119.0 |

| N-O | 1.225 | O-N-O | 124.0 |

| C-O (ether) | 1.360 | C-O-C | 118.0 |

| Phenyl Ring C-C (avg.) | 1.395 | - | - |

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.

The energetics of the molecule, including its total energy, heat of formation, and vibrational frequencies, would also be determined. Vibrational frequency analysis is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would likely reveal:

Negative potential (red/yellow regions): Concentrated around the oxygen atoms of the nitro group, indicating susceptibility to electrophilic attack. The phenoxy oxygen would also exhibit a region of negative potential.

Positive potential (blue regions): Located around the hydrogen atoms of the benzene (B151609) rings and potentially near the carbon atom attached to the fluorine, suggesting sites for nucleophilic attack.

This analysis would be critical in predicting how the molecule interacts with other reagents.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) for Predicting Reactivity and Electron Transfer

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity and its ability to participate in electron transfer processes.

HOMO: Represents the ability to donate an electron. In this compound, the HOMO would likely be distributed over the phenoxy ring, indicating it as the primary site for electrophilic attack.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be localized on the nitro-substituted benzene ring, particularly on the nitro group, making this region susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

Note: These energy values are hypothetical and would be determined through quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to explore the potential reaction pathways involving this compound, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Key Transformations

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution, computational chemists would perform a transition state search. This involves locating the saddle point on the potential energy surface that connects the reactants and products. The structure and energy of the transition state are crucial for determining the reaction's activation energy and, consequently, its rate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

Solvation Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvation effects using either explicit solvent models (including individual solvent molecules) or implicit solvent models (treating the solvent as a continuous medium).

For reactions of this compound, modeling the effect of different solvents (e.g., polar vs. nonpolar) on the energies of reactants, products, and transition states would provide a more realistic understanding of its chemical behavior in a laboratory setting. This would help in selecting the optimal solvent to achieve a desired reaction outcome.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their chemical reactivity. dergipark.org.trnih.govatlantis-press.com For analogues of this compound, QSRR models can be developed to predict their reactivity in various chemical transformations, such as nucleophilic aromatic substitution, reduction of the nitro group, or other reactions relevant to their application.

The development of a QSRR model for this compound analogues would typically involve the following steps:

Dataset Selection: A series of analogues with systematic variations in their molecular structure would be synthesized or computationally designed. These variations could include different substituents on either of the phenyl rings.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For nitroaromatic compounds, the LUMO energy is often a crucial descriptor for predicting their susceptibility to nucleophilic attack. dergipark.org.tr

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like those developed by Taft.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity and can influence reactivity in different solvent environments.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical relationship between the calculated descriptors (independent variables) and the experimentally determined reactivity (dependent variable), which could be a reaction rate constant or yield. dergipark.org.tr

Model Validation: The predictive power of the QSRR model is rigorously assessed using statistical metrics like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a set of compounds not used in the model development. nih.gov

For a series of this compound analogues, a hypothetical QSRR study might aim to predict their reactivity towards a common nucleophile. The resulting model could highlight the key structural features that govern this reactivity. For instance, the model might reveal that electron-withdrawing substituents on the phenoxy ring increase the reaction rate, a finding that can be rationalized by the stabilization of the Meisenheimer complex intermediate.

To illustrate, a simplified, hypothetical QSRR data table is presented below. In a real study, a much larger set of descriptors would be considered.

| Compound Analogue | log(k_rel) | LUMO Energy (eV) | Dipole Moment (Debye) | logP |

| This compound | 0.00 | -2.50 | 4.50 | 3.80 |

| 1-(4-Chlorophenoxy)-2-fluoro-4-nitrobenzene | 0.15 | -2.55 | 4.20 | 4.30 |

| 2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene | -0.30 | -2.45 | 4.80 | 3.70 |

| 2-Fluoro-4-nitro-1-(4-nitrophenoxy)benzene | 0.50 | -2.70 | 3.90 | 3.60 |

| 1-(3,5-Dichlorophenoxy)-2-fluoro-4-nitrobenzene | 0.35 | -2.65 | 3.80 | 4.80 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Such QSRR models are invaluable tools in medicinal chemistry and materials science for the rational design of new molecules with desired reactivity profiles, potentially reducing the need for extensive experimental synthesis and testing.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The chemical reactivity and biological activity of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics. Molecular Dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of such molecules over time, providing insights into their preferred shapes and the energy barriers between different conformations. nanobioletters.comgithub.io

An MD simulation of this compound would typically involve the following:

System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, often solvated with an appropriate solvent (e.g., water or an organic solvent) to mimic experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

Simulation Production: The system is first minimized to remove any unfavorable steric clashes and then gradually heated to the desired temperature and equilibrated at the target pressure. Following equilibration, the production phase of the MD simulation is run, during which the positions and velocities of all atoms are propagated over time by numerically integrating Newton's equations of motion. This generates a trajectory that represents the molecule's dynamic behavior.

Trajectory Analysis: The resulting trajectory is a rich source of information about the conformational preferences of the molecule. Key analyses include:

Dihedral Angle Analysis: The central ether linkage (C-O-C) and the bonds connecting the rings to this linkage are the primary sources of flexibility in this compound. By monitoring the dihedral angles around these bonds throughout the simulation, one can identify the most populated conformational states.

Potential of Mean Force (PMF) Calculation: Advanced sampling techniques can be used in conjunction with MD to calculate the PMF along specific dihedral angles. The PMF provides a free energy profile of the conformational changes, revealing the energy minima (stable conformers) and the energy barriers between them.

Intramolecular Interactions: The simulation can reveal transient or stable intramolecular interactions, such as hydrogen bonds or non-bonded contacts, that may influence the conformational preferences.

A hypothetical data table summarizing the results of a conformational analysis from an MD simulation is shown below.

| Conformer | Dihedral Angle 1 (C-C-O-C) (°) | Dihedral Angle 2 (C-O-C-C) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60 | 120 | 0.00 | 45 |

| 2 | -60 | -120 | 0.15 | 35 |

| 3 | 180 | 120 | 1.20 | 10 |

| 4 | 60 | -60 | 1.50 | 5 |

| 5 | -60 | 60 | 1.55 | 5 |

This table is for illustrative purposes only and does not represent actual simulation data.

Understanding the conformational landscape of this compound is crucial for interpreting its spectroscopic data and for rationalizing its interaction with biological targets or its packing in the solid state.

Applications and Advanced Materials Science Potential of 2 Fluoro 4 Nitro 1 Phenoxybenzene As a Chemical Building Block

Role of 2-Fluoro-4-nitro-1-phenoxybenzene in the Synthesis of Advanced Organic Intermediates

The utility of this compound as a precursor for advanced organic intermediates stems from the presence of two key reactive sites: the nitro group and the fluorine atom. Aromatic nitro compounds are foundational in the synthesis of a wide range of drugs and biologically active molecules. mdpi.comnih.gov The strategic placement of the nitro and fluoro groups on the same benzene (B151609) ring allows for selective chemical transformations.

The primary transformations involving this compound are:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various standard reagents (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl2/HCl). This transformation yields 2-fluoro-4-aminophenoxybenzene, an aromatic amine. Aromatic amines are crucial intermediates in the pharmaceutical and polymer industries, serving as starting materials for dyes, agrochemicals, and APIs (Active Pharmaceutical Ingredients). The resulting amine can undergo a host of further reactions, including diazotization, acylation, and alkylation, to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom is activated by the strong electron-withdrawing effect of the nitro group located in the para position. This activation facilitates nucleophilic aromatic substitution, where the fluorine is displaced by a variety of nucleophiles. This reaction is a cornerstone of modern organic synthesis for creating C-O, C-N, and C-S bonds on an aromatic ring. For example, reaction with alkoxides or phenoxides would yield diaryl or alkyl aryl ethers, while reaction with amines would produce secondary or tertiary aromatic amines.

The ability to perform these reactions sequentially allows for the synthesis of highly functionalized and unsymmetrical diaryl ethers, which are important structural motifs in many biologically active compounds and functional materials. nih.gov

**6.2. Potential in the Development of Functional Materials

The unique electronic and structural characteristics of this compound make it an attractive candidate for the development of novel functional materials with tailored properties.

The synthesis of high-performance polymers often relies on monomers that can undergo efficient polymerization reactions to form stable, robust materials.

Polyethers: this compound is a prime candidate for the synthesis of poly(arylene ether)s. In this context, it can act as an activated halide monomer in a nucleophilic aromatic substitution polymerization. The reaction with an aromatic diol (a bisphenol) in the presence of a base would lead to the formation of a poly(arylene ether) backbone. researchgate.net The nitro groups on the resulting polymer chain can then be chemically modified, for instance, by reduction to amine groups. These amine functionalities can serve as sites for cross-linking to enhance the thermal and mechanical stability of the polymer, or for grafting other polymer chains to create advanced copolymers.

Polycarbonates: Direct application of this compound in polycarbonate synthesis is not a standard method. However, it can serve as a starting material to synthesize specialized bisphenol monomers. For example, two molecules of this compound could be coupled through a linking group after substitution of the fluorine atoms. Subsequent reduction of the nitro groups and conversion to hydroxyl groups could yield a novel bisphenol. This custom-synthesized bisphenol could then be polymerized with a carbonate precursor like phosgene (B1210022) or diphenyl carbonate to produce a polycarbonate with unique properties, such as enhanced thermal stability or specific optical characteristics, imparted by the phenoxy substituents.

The development of organic electronic materials for applications in LEDs, solar cells, and transistors requires molecules with specific electronic and optical properties. While direct studies on this compound in this context are limited, its structure suggests significant potential.

Charge Transport: The molecule contains two phenyl rings, which form a π-conjugated system that can facilitate charge transport. The strong electron-withdrawing nature of the nitro group significantly polarizes the molecule. Derivatives of this compound could be designed to act as n-type (electron-transporting) materials, a class of organic semiconductors that is less common than p-type (hole-transporting) materials.

Optical Properties: Nitroaromatic compounds are well-known chromophores. The presence of the nitro group, combined with the extended conjugation across the ether linkage, suggests that derivatives could exhibit interesting optical properties, such as non-linear optical (NLO) activity or fluorescence. The synthesis of fluorinated polymers often leads to materials with high optical clarity and low moisture absorption. tandfonline.com By carefully choosing synthetic modifications, it may be possible to tune the absorption and emission wavelengths of materials derived from this building block for specific applications.

The synthesis of ligands for metal-based catalysts is a sophisticated area of chemistry that requires versatile and functionalizable building blocks. This compound offers a platform for constructing complex ligand architectures. The sequential and selective derivatization of the fluoro and nitro groups allows for the introduction of different donor atoms (e.g., nitrogen, phosphorus, oxygen) at precise locations within the molecule. For instance, the fluorine could be substituted by a phosphine-containing group, and the nitro group could be reduced to an amine, which could then be functionalized to create a bidentate or tridentate ligand. The phenoxy group provides steric bulk, which can be crucial in controlling the reactivity and selectivity of the final catalyst.

Strategies for Derivatization of this compound to Tailor Specific Chemical Properties

Derivatization is the chemical modification of a compound to produce a new compound with different properties. taylorandfrancis.com The primary strategies for derivatizing this compound focus on its two main reactive sites, allowing for the precise tailoring of its chemical and physical properties. libretexts.orgpsu.eduresearchgate.net

The two most important derivatization reactions are:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the para-nitro group, is an excellent leaving group. It can be displaced by a wide range of nucleophiles, enabling the introduction of new functional groups. This is a powerful method for altering the molecule's electronic properties, solubility, and potential for further reactions.

Reduction of the Nitro Group: The transformation of the electron-withdrawing nitro group into an electron-donating amino group fundamentally changes the electronic character of the benzene ring. This amine group is also a versatile chemical handle for subsequent reactions like amide formation or the synthesis of azo compounds.

The table below outlines these key derivatization strategies and their impact on the molecule's properties.

| Strategy | Reagent(s) | Functional Group Transformation | Resulting Compound Class | Effect on Properties |

| Nucleophilic Aromatic Substitution | Alcohols/Phenols (ROH/ArOH) + Base | -F → -OR / -OAr | Diaryl or Alkyl Aryl Ethers | Modifies solubility, steric bulk, and electronic properties. |

| Amines (RNH2, R2NH) | -F → -NHR / -NR2 | N-Substituted Anilines | Introduces basic sites; potential for hydrogen bonding. | |

| Thiols (RSH) + Base | -F → -SR | Thioethers | Introduces sulfur, useful for coordination to soft metals. | |

| Reduction | H2, Pd/C or SnCl2, HCl | -NO2 → -NH2 | Aromatic Amine | Changes electronic nature from withdrawing to donating; introduces a key synthetic handle. |

| Combined Strategy | 1. SNAr with ROH | 1. -F → -OR | 4-Nitro-1-phenoxy-2-alkoxybenzene | Creates a multifunctional intermediate. |

| 2. Reduction (H2, Pd/C) | 2. -NO2 → -NH2 | 4-Amino-1-phenoxy-2-alkoxybenzene | Results in a highly functionalized aniline (B41778) derivative for complex syntheses. |

These derivatization methods highlight the role of this compound as a versatile platform molecule, enabling the systematic design and synthesis of new compounds for a wide range of applications in materials science and beyond.

Conclusion and Future Research Perspectives on 2 Fluoro 4 Nitro 1 Phenoxybenzene

Summary of Key Academic Contributions and Insights

The academic significance of 2-Fluoro-4-nitro-1-phenoxybenzene is best understood through the lens of its constituent functional groups and the broader class of fluorinated nitroaromatic compounds. Research on related molecules, such as 2-fluoro-4-nitrophenol (B1220534) and other fluoronitrobenzene derivatives, has established them as crucial building blocks in organic chemistry. innospk.comontosight.ai The presence of the fluorine atom and the nitro group on the benzene (B151609) ring activates the molecule for nucleophilic aromatic substitution reactions, a cornerstone of modern synthetic chemistry. innospk.com

The synthesis of diaryl ethers, a structural motif present in this compound, is a significant area of research due to the prevalence of this scaffold in many biologically active compounds and materials. The ether linkage provides a degree of conformational flexibility, which can be crucial for molecular recognition and biological activity.

Key insights from the study of analogous compounds include:

Versatility as a Synthetic Intermediate: Compounds with similar functionalities are widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. innospk.comontosight.ai The reactivity of the fluoro and nitro groups allows for a variety of chemical transformations, making them valuable precursors.

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nitro group enhances the reactivity of the aromatic ring towards nucleophiles, facilitating the displacement of the fluorine atom. This is a common strategy for introducing a wide range of functional groups. innospk.com

Precursor to Valuable Compounds: For instance, 2-fluoro-4-nitrophenol, a likely precursor to the title compound, is utilized in the production of various industrial chemicals. innospk.com Similarly, related fluoronitrobenzene derivatives are key starting materials for more complex molecules like imidazopyridines, which have shown potential as inhibitors of insulin-like growth factor-1 receptor. scbt.com

While direct academic contributions focusing exclusively on this compound are not extensively documented, the wealth of research on its structural components provides a strong foundation for understanding its potential utility.

Identification of Remaining Challenges and Unexplored Research Avenues

Despite the foundational knowledge from related compounds, several challenges and unexplored research avenues remain for this compound.

Synthetic Challenges:

Reaction Conditions: Optimizing reaction conditions, such as the choice of solvent, base, and temperature, is crucial for an efficient and scalable synthesis. The development of greener and more sustainable synthetic methods is an ongoing area of interest.

Unexplored Research Avenues:

Reactivity Profiling: A systematic study of the reactivity of this compound is warranted. This would involve exploring its behavior in various chemical transformations, such as the reduction of the nitro group to an amine, further nucleophilic substitutions on the ring, and reactions involving the ether linkage.

Biological Screening: The diaryl ether motif is present in numerous bioactive molecules. Therefore, this compound and its derivatives should be investigated for potential biological activities, including as enzyme inhibitors or as scaffolds for new therapeutic agents. For example, related nitroaromatic compounds have been investigated as intermediates for tyrosine kinase inhibitors for potential use in treating diseases like cancer. google.com

Materials Science Applications: The electronic properties imparted by the fluoro and nitro groups could make this compound a candidate for applications in materials science, such as in the development of novel polymers or functional dyes.

Outlook for Novel Synthetic Routes and Advanced Applications of this compound

The future of this compound research lies in the development of innovative synthetic methodologies and the exploration of its potential in advanced applications.

Novel Synthetic Routes:

Modern Coupling Reactions: The application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, could provide more efficient and versatile routes to this compound and its derivatives. These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and highly controlled production of this compound. This technology can be particularly advantageous for reactions involving highly reactive intermediates or exothermic processes.

Advanced Applications:

Medicinal Chemistry: As a versatile building block, this compound can be used to synthesize libraries of novel compounds for drug discovery programs. The subsequent modification of the fluoro and nitro groups allows for the introduction of diverse functionalities to optimize biological activity and pharmacokinetic properties.

Agrochemicals: The development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel chemical entities. The structural features of this compound make it a promising scaffold for the discovery of new agrochemicals. ontosight.ai

Probe Development: The fluorinated nature of the compound could be exploited in the development of probes for 19F NMR or PET imaging, following appropriate modifications.

Q & A

Q. Key Variables Affecting Yield :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Higher yields due to reduced side reactions |

| Nitration Time | 2–4 hours | Prolonged time increases decomposition risk |

| Acid Ratio (H₂SO₄:HNO₃) | 3:1 | Ensures complete protonation of nitronium ion |

Methodological Insight :

Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via recrystallization from ether, as described for analogous nitro-fluoro compounds .

What spectroscopic techniques are recommended for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., para-substitution confirmed by singlet aromatic protons) .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and aryl ether (C-O-C, ~1250 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of NO₂ or F substituents) .

Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex mixtures .

How can researchers optimize regioselectivity in the nitration of fluorophenoxy benzene derivatives?

Advanced Research Question

Regioselectivity is governed by:

- Substituent Effects : Fluorine’s electron-withdrawing nature directs nitration to the para position.

- Steric Hindrance : Bulky substituents may force meta-nitration.

Q. Methodology :

- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .

- Experimental Screening : Test nitrating agents (e.g., AcONO₂ vs. HNO₃) to modulate reactivity.

- Table of Results :

| Nitrating Agent | Temp (°C) | Para:Meta Ratio |

|---|---|---|

| HNO₃/H₂SO₄ | 0 | 9:1 |

| AcONO₂ | 25 | 7:3 |

What methodologies address contradictions in spectral data interpretation for nitro-fluoro aromatic compounds?

Advanced Research Question

Contradictions (e.g., unexpected NOE correlations or mass fragments) require:

- Cross-Validation : Compare NMR with X-ray crystallography (if crystals are obtainable) .

- Isotopic Labeling : Use deuterated analogs to confirm fragmentation pathways in MS .

- Statistical Analysis : Apply principal component analysis (PCA) to IR/Raman datasets for outlier detection .

Case Study : Discrepancies in melting points (e.g., 93–94°C vs. literature 95°C) may indicate impurities; repeat DSC analysis with controlled heating rates .

What are the critical safety protocols for handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if airborne particulates are generated .

- Ventilation : Perform reactions in fume hoods with local exhaust systems .

- Waste Disposal : Collect nitro-containing waste separately; neutralize with reducing agents (e.g., NaHSO₃) before disposal .

How is this compound utilized in peptide analysis?

Advanced Research Question

Mechanistically, it reacts with terminal amino groups via nucleophilic aromatic substitution, forming stable dinitrophenyl (DNP) derivatives .

Q. Protocol :

React peptide (1 mM) with this compound (5 mM) in pH 8.5 buffer (30°C, 2 hours).

Hydrolyze with 6M HCl (110°C, 24 hours).

Isolate DNP-amino acid via HPLC (C18 column, UV detection at 360 nm) .

How to analyze thermal decomposition data to assess compound stability?

Advanced Research Question

Q. Example Data :

| Heating Rate (°C/min) | Decomposition Onset (°C) |

|---|---|

| 5 | 150 |

| 10 | 160 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.